molecular formula C23H27N2NaO3 B1147643 Desmethylcarfentanil sodium salt CAS No. 98598-82-4

Desmethylcarfentanil sodium salt

Cat. No.: B1147643
CAS No.: 98598-82-4
M. Wt: 402.46
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Description

Desmethylcarfentanil sodium salt is a structural analog of carfentanil, a highly potent synthetic opioid in the fentanyl family. The sodium salt form likely enhances aqueous solubility, making it suitable for pharmaceutical or research applications, such as radiopharmaceutical synthesis. For example, desmethylcarfentanil (unspecified salt form) is used as a precursor in synthesizing [¹¹C]carfentanil, a radiotracer for positron emission tomography (PET) imaging of μ-opioid receptors .

Properties

CAS No.

98598-82-4

Molecular Formula

C23H27N2NaO3

Molecular Weight

402.46

Purity

>98%

Synonyms

Sodium 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Desmethylcarfentanil sodium salt can be synthesized through a series of chemical reactions involving the modification of carfentanil. The synthetic route typically involves the reduction of carfentanil to remove the methyl group, resulting in desmethylcarfentanil. This process requires specific reaction conditions, including the use of reducing agents and controlled temperatures .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated systems to ensure precision and consistency. The process includes the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The final product is then converted to its sodium salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

Desmethylcarfentanil sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetonitrile, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Desmethylcarfentanil sodium salt is widely used in scientific research due to its high potency and specificity. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of opioids.

    Biology: Employed in studies to understand opioid receptor interactions and signaling pathways.

    Medicine: Investigated for its potential use in pain management and anesthesia, although its high potency limits its clinical application.

    Industry: Utilized in the synthesis of other potent opioids and related compounds.

Mechanism of Action

Desmethylcarfentanil sodium salt exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The compound’s high affinity for these receptors makes it extremely potent, even at low concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Carfentanil

  • Structure : C₂₄H₃₀N₂O₃ (ester group at the C-terminus).
  • Pharmacology : A μ-opioid receptor agonist with ~10,000× the potency of morphine. Used in veterinary medicine for large animal anesthesia.
  • Toxicity : Extreme respiratory depression risk; lethal dose in humans is ~20 μg .

Desmethylcarfentanil Amide (C₂₃H₂₉N₃O₂)

  • Structural Difference : Amide substitution at the C-terminus instead of an ester.
  • Binding Affinity : Relative binding energy of +0.544 kJ/mol compared to carfentanil, indicating nearly identical μ-opioid receptor interactions .
  • Illicit Use : Detected in street drugs via high-resolution mass spectrometry (HRMS), highlighting its emergence as a new psychoactive substance (NPS) .

Desmethylcarfentanil Acid (C₂₃H₂₉N₂O₃)

  • Structural Difference : Carboxylic acid group at the C-terminus.
  • Binding Affinity : Relative binding energy of -0.171 kJ/mol, suggesting slightly reduced but still significant receptor affinity compared to carfentanil .
  • Sodium Salt Form : Likely derived from this acid, forming C₂₃H₂₈N₂O₃Na to improve solubility for injectable formulations or synthetic workflows .

Other Fentanyl Analogs

  • Acetylfentanyl : Less potent (1/15th of fentanyl) due to acetyl substitution.
  • Furanylfentanyl : Incorporates a furan ring; moderate μ-opioid affinity but high overdose risk.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) μ-Opioid Binding Energy (kJ/mol)* Solubility Applications/Risks
Carfentanil C₂₄H₃₀N₂O₃ 394.51 0 (Reference) Low (lipophilic) Veterinary anesthesia
Desmethylcarfentanil Amide C₂₃H₂₉N₃O₂ 379.50 +0.544 Moderate Illicit NPS
Desmethylcarfentanil Acid C₂₃H₂₉N₂O₃ 381.50 -0.171 Low Precursor to sodium salt
Desmethylcarfentanil Sodium Salt C₂₃H₂₈N₂O₃Na 403.48 (calculated) Inferred similar to acid High Research synthesis

*Relative to carfentanil.

Research Findings and Implications

  • Receptor Binding : Both desmethylcarfentanil amide and acid exhibit near-identical binding poses to carfentanil, suggesting comparable toxicity and overdose risks .
  • Synthetic Utility : Desmethylcarfentanil derivatives are critical in producing radiolabeled carfentanil for neurological imaging, underscoring their role in legitimate research .
  • Public Health Concerns: The detection of these analogs in street drugs underscores their illicit use and the need for advanced drug-checking technologies like HRMS .

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